Hydrogen selenocysteinate
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H5NO2Se- |
|---|---|
Molecular Weight |
166.05 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1 |
InChI Key |
FDKWRPBBCBCIGA-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])N)[Se] |
Canonical SMILES |
C(C(C(=O)[O-])N)[Se] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Hydrogen Selenocysteinate
Chemical Synthesis Approaches for Hydrogen Selenocysteinate and Analogs
The synthesis of selenocysteine (B57510) derivatives presents challenges primarily due to the ease with which the selenol group oxidizes to a diselenide. thieme-connect.com Consequently, methodologies often involve the use of selenium-protecting groups. Common starting materials for these syntheses include L-serine or L-selenocystine itself. thieme-connect.comsemanticscholar.org
Maintaining stereochemical integrity at the α-carbon is paramount in the synthesis of L-selenocysteine derivatives for biological applications. A prevalent strategy involves starting from an enantiomerically pure precursor, such as L-serine, and employing reaction conditions that avoid racemization.
Improved synthetic routes starting from L-serine have been developed to produce N-(tert-butoxycarbonyl)-Se-(p-methylbenzyl)-L-selenocysteine (Boc-Sec(MBn)-OH) and N-(tert-butoxycarbonyl)-Se-(p-methoxybenzyl)-L-selenocysteine (Boc-Sec(MPM)-OH) in five steps with high total yields and enantiomeric excess greater than 99%. semanticscholar.org The key steps involve converting L-serine into a derivative with an activated hydroxyl group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a selenolate anion (RSe⁻) generated in situ from the corresponding diselenide by reduction with sodium borohydride (B1222165) (NaBH₄). thieme-connect.comsemanticscholar.org
Another approach involves the alkylation of β-chloro-L-alanine with a lithium-based selenolate, which also yields the desired selenocysteine derivative. thieme-connect.com Stereochemical control is achieved by starting with optically pure L-serine or β-chloro-L-alanine and ensuring the substitution reaction proceeds without affecting the chiral center.
Table 1: Example of an Enantioselective Synthesis Route for Boc-L-Selenocysteine Derivatives
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | L-Serine | (Boc)₂O, NaHCO₃, then CH₂N₂ | Boc-L-Ser-OMe | - | semanticscholar.org |
| 2 | Boc-L-Ser-OMe | TsCl, Pyridine | Boc-L-Ser(Ts)-OMe | 91% | semanticscholar.org |
| 3 | Boc-L-Ser(Ts)-OMe | (MBnSe)₂, NaBH₄ | Boc-L-Sec(MBn)-OMe | 95% | semanticscholar.org |
| 4 | Boc-L-Sec(MBn)-OMe | Trimethyltin hydroxide (B78521) | Boc-L-Sec(MBn)-OH | 95% | semanticscholar.org |
| Total | L-Serine | Boc-L-Sec(MBn)-OH | ~73% | semanticscholar.org |
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides and small proteins, including those containing selenocysteine. jst.go.jp This process requires selenocysteine building blocks with an N-terminal protecting group (typically Fmoc or Boc) and a side-chain protecting group for the selenium atom that is orthogonal to the N-terminal protection. nih.govsemanticscholar.org
For Fmoc-based SPPS, which uses acid-labile side-chain protecting groups, derivatives like Fmoc-Sec(Trt)-OH (Trityl) and Fmoc-Sec(Xan)-OH (Xanthenyl) have been developed. nih.gov These can be synthesized from a bis-Fmoc-protected selenocystine (B224153) precursor. The synthesis involves the reduction of the diselenide bond followed by the in situ alkylation of the resulting selenol with the appropriate electrophile (e.g., trityl chloride). nih.gov Fmoc-Sec(Xan)-OH has been noted for its superior bench stability compared to the trityl-protected version. nih.gov
For Boc-based SPPS, derivatives such as Boc-Sec(MBn)-OH (p-methylbenzyl) and Boc-Sec(MPM)-OH (p-methoxybenzyl) are commonly used. semanticscholar.org The incorporation of these protected selenocysteine amino acids into a growing peptide chain follows standard SPPS protocols, using coupling agents like HBTU/HOAt or DIC/HOAt. nih.govrsc.org After synthesis, the peptide is cleaved from the resin and the protecting groups are removed, often using a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov
Table 2: Common Selenocysteine Derivatives for SPPS
| Derivative | Nα-Protection | Se-Protection | Cleavage Condition for Se-Group | Application | Reference |
| Fmoc-Sec(Trt)-OH | Fmoc | Trityl (Trt) | TFA | Fmoc-SPPS | nih.gov |
| Fmoc-Sec(Xan)-OH | Fmoc | Xanthenyl (Xan) | TFA | Fmoc-SPPS | nih.gov |
| Boc-Sec(MBn)-OH | Boc | p-Methylbenzyl (MBn) | HF or TFMSA | Boc-SPPS | semanticscholar.org |
| Boc-Sec(MPM)-OH | Boc | p-Methoxybenzyl (MPM) | HF or TFMSA | Boc-SPPS | semanticscholar.org |
Solution-phase synthesis offers an alternative to SPPS, particularly for producing larger quantities of specific selenocysteine derivatives or shorter selenopeptides. These routes often mirror the initial steps of the enantioselective syntheses described previously.
A common and efficient method starts from a protected L-serine methyl ester, which is converted to its O-mesylated derivative. This intermediate then undergoes direct nucleophilic substitution with various selenolate anions generated in situ. thieme-connect.com This one-pot strategy works with Cbz, Fmoc, and Boc N-protecting groups, with the Boc group generally providing better yields. thieme-connect.com Another route involves the reduction of protected selenocystine with NaBH₄ to generate the free selenol, which is then reacted with alkyl or aryl halides. thieme-connect.comacs.org
A comprehensive one-pot methodology has been developed that utilizes a zinc-mediated biphasic reduction of bis-Nα-protected selenocystine to form the selenol intermediate. This is followed by in-situ S- or Se-alkylation with various electrophiles to produce a wide range of protected selenocysteine derivatives in high yield. nih.govbenthamdirect.com Many of these derivatives can be precipitated in high purity directly from the reaction mixture. nih.govbenthamdirect.com
Purification and Isolation Techniques for Synthetic this compound
The purification of synthetic selenocysteine derivatives is crucial to remove byproducts and unreacted reagents. Due to the sensitivity of the selenol group, purification is typically performed on the protected form or the more stable diselenide form (selenocystine).
Silica (B1680970) gel column chromatography is a standard method for purifying protected selenocysteine intermediates, such as Boc-Sec(MBn)-OMe and Fmoc-Sec(MPM)-OMe. semanticscholar.org The choice of solvent system (e.g., hexane:EtOAc) is optimized to achieve separation. semanticscholar.org For the final protected amino acid products, precipitation is often a viable purification step. For example, after synthesis, Fmoc-Sec(Xan)-OH can be precipitated from the reaction mixture by adding petroleum ether, filtered, and washed to yield a pure solid. nih.gov
For peptides containing selenocysteine, purification is almost exclusively performed using reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.org After cleavage from the solid support, the crude peptide is dissolved in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) and injected into an HPLC system. rsc.org A gradient of increasing organic solvent concentration is used to elute the peptide, separating it from impurities. The collected fractions containing the pure peptide are then lyophilized.
Chemical Modifications and Labeling of this compound for Research Applications
The unique chemical properties of the selenocysteine residue, particularly its low pKa (around 5.2) and high nucleophilicity compared to cysteine (pKa ~8.3), make it an excellent target for selective chemical modification and labeling, even in the presence of multiple cysteine residues. chemrxiv.orgnih.gov
Recent developments include a copper-mediated radical modification that allows for the chemoselective arylation and alkylation of selenocysteine residues in peptides and proteins. chemrxiv.orgacs.org This reaction proceeds rapidly in aqueous buffer at near-neutral pH using hydrazine (B178648) substrates to generate radicals in situ. chemrxiv.orgacs.org This method enables the conjugation of various molecules, including biotin (B1667282) for affinity labeling. chemrxiv.org Furthermore, the selenocysteine residue can be converted to dehydroalanine (B155165), a reactive electrophile that can be targeted by various nucleophiles to introduce site-specific modifications. nih.gov
Isotopic labeling is a powerful tool for studying protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Selenocysteine can be enriched with NMR-active isotopes to probe its local environment.
A key isotope for studying selenoproteins is ⁷⁷Se (a spin-1/2 nucleus), which can be directly observed by NMR. nih.gov Methods have been developed for the general isotopic enrichment of proteins with ⁷⁷Se during heterologous expression in E. coli. This approach avoids the need for costly and hazardous chemical synthesis of ⁷⁷Se-labeled amino acids and allows the ratio of selenium to sulfur substitution to be controlled. nih.gov ⁷⁷Se NMR spectroscopy can resolve multiple selenocysteine and selenomethionine (B1662878) residues and report on the local electronic environment and changes during catalysis. nih.gov
In addition to ⁷⁷Se, standard isotopes like ¹⁵N and ¹³C can be incorporated. Segmental isotope labeling, where only a specific portion of a protein is isotopically labeled, is a strategy to simplify complex NMR spectra of large proteins. acs.org Expressed protein ligation using an N-terminal selenocysteine residue can enhance the efficiency of ligating labeled and unlabeled protein segments together. acs.org The higher nucleophilicity of selenocysteine compared to cysteine leads to faster ligation reactions. jst.go.jp
Bioconjugation Chemistry with this compound
The unique chemical properties of the selenol group in this compound, the protonated form of selenocysteinate, render it a powerful tool for the site-specific modification of peptides and proteins. Its lower pKa (around 5.5) compared to the thiol group of cysteine (around 8.5) means that the selenol exists predominantly as the more nucleophilic selenolate anion at neutral pH. acs.orgnih.gov This enhanced nucleophilicity, coupled with its relative rarity in proteins, allows for highly chemoselective conjugation reactions, often in the presence of multiple cysteine residues. nih.govnih.gov
A variety of bioconjugation strategies have been developed that leverage the reactivity of this compound. These methods enable the formation of stable covalent linkages between a selenocysteine-containing biomolecule and a wide array of probes, drugs, or other molecules of interest. wikipedia.orgsusupport.com Key strategies include native chemical ligation, alkylation, Michael addition, and more recently developed umpolung approaches. acs.orgnih.govacs.orgresearchgate.net
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine. A key innovation in this field has been the use of an N-terminal selenocysteine residue, which can significantly accelerate the ligation process. acs.orgresearchgate.net
The mechanism of selenocysteine-mediated NCL mirrors that of its cysteine counterpart, proceeding through an initial transthioesterification to form a selenoester intermediate, followed by a rapid intramolecular S-to-N acyl shift to yield a native peptide bond at the ligation site. researchgate.net The superior nucleophilicity of the selenolate anion results in dramatically faster ligation rates compared to cysteine, particularly at lower pH values where the thiol group of cysteine remains largely protonated. acs.org This rate enhancement allows for efficient ligations under a broader range of conditions and with lower concentrations of peptide fragments. researchgate.net
Following ligation, the selenocysteine residue can be retained or chemically converted to other amino acids. For instance, selective deselenization can transform the selenocysteine into an alanine (B10760859) residue, a process that can be performed chemoselectively even in the presence of cysteine residues. nih.govacs.org This "traceless" ligation strategy is particularly valuable as it expands the range of native peptide sequences that can be synthesized. researchgate.net
Table 1: Comparison of Cysteine- and Selenocysteine-Mediated Native Chemical Ligation
| Feature | Cysteine-Mediated NCL | Selenocysteine-Mediated NCL | Reference |
| Nucleophile | Thiol (Thiolate) | Selenol (Selenolate) | acs.org |
| pKa | ~8.5 | ~5.5 | acs.orgnih.gov |
| Relative Rate | Slower, especially at acidic to neutral pH | Significantly faster, up to 1000-fold at pH 5.0 | acs.org |
| pH Optimum | Slightly basic (pH 7-8) | Broader range, efficient at pH 5.0-7.0 | nih.govacs.org |
| Post-ligation Modification | Desulfurization to Alanine (less selective) | Deselenization to Alanine (highly selective) | nih.govacs.org |
Alkylation and Michael Addition
The high nucleophilicity of the selenolate anion makes it an excellent partner for reactions with electrophiles, such as alkyl halides and Michael acceptors. These reactions provide a straightforward and robust means of attaching probes and other functionalities to selenocysteine-containing biomolecules. nih.govrsc.org
Alkylation reactions with reagents like iodoacetamide (B48618) or benzyl (B1604629) halides proceed efficiently to form stable selenoether bonds. nih.govrsc.org Due to the lower pKa of selenocysteine, these reactions can be performed with high chemoselectivity at or near neutral pH, conditions under which cysteine is significantly less reactive. nih.gov This allows for the specific labeling of a selenocysteine residue within a protein that also contains multiple cysteines. nih.gov
Similarly, selenocysteine readily undergoes Michael addition (or conjugate addition) with α,β-unsaturated carbonyl compounds, such as maleimides and vinyl sulfones. researchgate.netrsc.org These reactions are also highly efficient and selective for selenocysteine over cysteine at physiological pH. rsc.org The resulting thioether linkage is generally stable, providing a permanent modification. researchgate.netresearchgate.netnih.gov
Table 2: Electrophiles for Selenocysteine Bioconjugation
| Reaction Type | Electrophile Class | Example Reagent | Resulting Linkage | Reference |
| Alkylation | Alkyl Halides | Iodoacetamide | Selenoether | nih.gov |
| Alkylation | Benzyl Halides | Benzyl Bromide | Selenoether | nih.gov |
| Michael Addition | Maleimides | N-Ethylmaleimide | Thioether Adduct | nih.govrsc.org |
| Michael Addition | Vinyl Sulfones | Methyl Vinyl Sulfone | Thioether Adduct | rsc.org |
| Michael Addition | Quinones | Menadione | Thioether Adduct | fao.org |
Umpolung and Radical-Mediated Strategies
While the nucleophilicity of selenocysteine is the basis for most of its bioconjugation chemistry, innovative "umpolung" (reactivity reversal) strategies have been developed to harness its electrophilic potential. acs.orgnih.gov In one such approach, the selenocysteine is first oxidized to a selenenyl sulfide (B99878) (by reaction with a disulfide). This electrophilic selenium species can then react with a nucleophilic coupling partner, such as an arylboronic acid, in a copper-catalyzed reaction to form a selenoether. acs.orgnih.gov This method is highly chemoselective for selenocysteine and proceeds under mild, aqueous conditions. acs.org An advantage of this strategy is that the resulting arylated selenocysteine derivatives exhibit enhanced stability towards oxidation and elimination compared to their alkylated counterparts. acs.org
More recently, radical-mediated modifications of selenocysteine have emerged as a novel bioconjugation tool. chemrxiv.org This strategy involves the in situ generation of aryl or alkyl radicals from hydrazine precursors using a copper catalyst. chemrxiv.org These radicals then react chemoselectively with selenocysteine residues in peptides and proteins under aqueous conditions at near-neutral pH. chemrxiv.org This approach has been successfully used to conjugate a variety of molecules, including biotin affinity tags, to selenoproteins. chemrxiv.org
These advanced methods expand the repertoire of chemical transformations available for modifying selenocysteine, enabling the formation of unique linkages and the conjugation of a broader range of molecules than is possible through traditional nucleophilic approaches. researchgate.net
Advanced Spectroscopic and Computational Characterization of Hydrogen Selenocysteinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for probing the atomic-level structure and dynamics of hydrogen selenocysteinate in solution and the solid state. The presence of the NMR-active ⁷⁷Se nucleus provides a unique and highly sensitive window into the molecule's electronic environment.
The NMR characterization of this compound involves monitoring the ¹H, ¹³C, and ⁷⁷Se nuclei. Each nucleus offers distinct insights into the molecular structure.
⁷⁷Se NMR: The ⁷⁷Se nucleus, with a spin of ½ and a natural abundance of 7.63%, is an exceptionally sensitive probe of its local environment. researchgate.netwikipedia.org Its chemical shift spans a very wide range (over 2500 ppm), making it highly responsive to subtle changes in conformation, protonation state, oxidation state, and intermolecular interactions. researchgate.nethuji.ac.il Quantum chemical calculations have shown that the ⁷⁷Se chemical shift is profoundly affected by the C-Se-Se-C dihedral angle in the oxidized dimer (selenocystine), with shifts spanning approximately 600 ppm, highlighting its sensitivity to molecular conformation. researchgate.net This great sensitivity facilitates the study of different conformers, as the coalescence temperature in variable-temperature ⁷⁷Se NMR spectra is typically higher than in corresponding ¹H or ¹³C experiments. researchgate.net
Coupling Constants: Heteronuclear coupling constants, such as ¹J(¹³C, ⁷⁷Se) and nJ(¹H, ⁷⁷Se), provide valuable information about bond connectivity and dihedral angles. One-bond ¹³C-¹⁷Se coupling constants are typically around 100 Hz, while two- and three-bond couplings are smaller. huji.ac.il These couplings can be observed as satellites in both ⁷⁷Se and the corresponding ¹H or ¹³C spectra. huji.ac.il
Table 1: Typical NMR Parameters for this compound and Related Compounds
| Nucleus | Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Notes |
| ¹H | Variable; depends on pH and conformation | nJ(¹H, ⁷⁷Se) observed as satellites | Shifts correlate with selenolate basicity. researchgate.net |
| ¹³C | Variable; depends on pH and conformation | ¹J(¹³C, ⁷⁷Se): ~100 Hz; ²J & ³J: 5-35 Hz huji.ac.il | Shifts correlate with selenolate basicity. researchgate.net |
| ⁷⁷Se | -500 to 2200 (general range for organoselenium compounds) organicchemistrydata.org | ³J(⁷⁷Se, ⁷⁷Se): 10-100 Hz (in diselenides) huji.ac.il | Highly sensitive to conformation and electronic environment. researchgate.net |
Two-dimensional (2D) NMR experiments are indispensable for the complete assignment of ¹H and ¹³C signals and for determining the three-dimensional structure of this compound and peptides containing it.
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, aiding in the assignment of the backbone and side-chain resonances. For determining spatial proximity and molecular conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other, allowing for the reconstruction of the molecule's three-dimensional fold. For example, 2D-ROESY has been used to indicate an antiparallel orientation of residues in selenocystine (B224153) derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Environmental Probing
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are characteristic of its functional groups and sensitive to its environment, conformation, and intermolecular interactions like hydrogen bonding. rsc.orgmdpi.com
The selenohydryl (-SeH) group is the defining feature of this compound. Its vibrational modes are key signatures in IR and Raman spectra. The most characteristic vibration is the Se-H stretching mode.
Se-H Stretch: Due to the larger mass of selenium compared to sulfur, the Se-H stretching frequency is significantly lower than the S-H stretching frequency in cysteine (which appears around 2550 cm⁻¹). Theoretical calculations place the Se-H stretching vibration at a lower frequency, and its exact position is sensitive to hydrogen bonding.
Other Modes: Other vibrations involving the selenium atom, such as C-Se stretching and C-Se-H bending modes, appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹). researchgate.net For instance, in a study of selenocysteine (B57510) seleninic acid, bands around 886 cm⁻¹ were attributed to Se=O stretching frequencies. researchgate.net
Computational studies combining density functional theory (DFT) with experimental techniques like infrared multiple photon dissociation (IRMPD) spectroscopy are crucial for assigning these complex vibrational modes. rsc.orgresearchgate.net
Vibrational spectra are highly sensitive to the conformational state of the molecule. The frequencies of various modes, including those of the carboxylate (COO⁻), amino (NH₃⁺), and selenohydryl (-SeH) groups, shift in response to changes in the molecular backbone and side-chain dihedral angles. researchgate.net
Computational analyses have revealed that intramolecular hydrogen bonds (e.g., O···H-N, N···H-O, O···H-Se) play a critical role in stabilizing different conformers of selenocysteine. researchgate.net These hydrogen bonds cause the associated vibrational frequencies to shift to lower wavenumbers. researchgate.net This sensitivity allows vibrational spectroscopy to distinguish between different conformers populated in a sample. For example, IRMPD spectroscopy of mass-selected ions, combined with theoretical calculations, can identify specific conformers and their unique vibrational fingerprints in the gas phase, providing insight into intrinsic molecular properties without solvent effects. rsc.org
Table 2: Characteristic Vibrational Frequencies for Selenocysteine Moieties
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Method | Notes |
| O-H Stretch (Carboxylic Acid) | ~3137 (Calculated) mdpi.com | DFT | Highly sensitive to hydrogen bonding. |
| N-H Stretch (Amine/Ammonium) | 3400 - 3540 mdpi.com | IR (Gas Phase) | Position indicates strength of hydrogen bonding. mdpi.com |
| Se-H Stretch | Lower than S-H stretch (~2550 cm⁻¹) | Theoretical | Sensitive to local environment and H-bonding. |
| C=O Stretch (Carboxylate/Ester) | 1685 - 1746 researchgate.net | IR | Position depends on whether it is a free acid, salt, or ester. researchgate.net |
| Se=O Stretch (Seleninic Acid) | ~886 researchgate.net | Raman | Observed in oxidized derivatives. researchgate.net |
X-ray Crystallography and Diffraction Studies for Solid-State Structures
X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. However, obtaining a crystal structure of L-selenocysteine in its reduced, monomeric form is exceptionally challenging. The selenohydryl group is highly susceptible to oxidation, readily forming a diselenide bond to yield L-selenocystine. wikipedia.org
Consequently, high-resolution crystal structures are more commonly available for its stable oxidized derivatives.
Seleno-L-cystine Dihydrochloride: The crystal structure of the oxidized dimer has been determined, providing detailed insight into the geometry of the selenocysteine backbone and the nature of the diselenide bridge. wikipedia.org
Selenocysteine Seleninic Acid: The crystal structure of this oxidation product of L-selenocystine has also been characterized. researchgate.netresearchgate.net These studies reveal that the selenium atom can participate in strong chalcogen bonds, which are non-covalent interactions that influence the crystal packing. researchgate.net
While a crystal structure for the isolated L-selenocysteine monomer remains elusive, crystallographic studies of enzymes that bind selenocysteine, such as selenocysteine lyase, provide valuable information about its conformation in a protein active site. nih.govacs.org These protein-ligand structures show how the amino acid is recognized and oriented for catalysis.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of selenium-containing compounds like this compound. Instruments such as the Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy and resolution to distinguish selenium species from other molecules in complex biological samples. frontiersin.orgnih.gov This capability is crucial for assigning the correct elemental composition based on a highly accurate mass measurement. frontiersin.org
Tandem mass spectrometry (MS/MS or MS²) further enhances the characterization process. wikipedia.orgnationalmaglab.org In this technique, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through methods like collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting product ions are then analyzed, providing detailed structural information about the original molecule. nationalmaglab.org This is particularly valuable for identifying and sequencing peptides containing selenocysteine. wikipedia.org
For instance, a study on selenocysteine derivatives utilized a hybrid triple quadrupole/linear ion trap liquid chromatograph-mass spectrometer (LC-MS) with positive electrospray ionization (ESI) to analyze the compounds. nih.gov Another approach for characterizing selenoproteins involves reducing and alkylating the protein with reagents like N-ethylmaleimide (NEM) before analysis to prevent diselenide bond formation and confirm the presence of selenocysteine through the resulting mass adduct. nih.gov
Fragmentation Pathways and Isotopic Signatures of Selenium
A key feature aiding the identification of selenium compounds in mass spectrometry is the unique isotopic pattern of selenium. Selenium possesses six stable isotopes with notable natural abundances: ⁷⁴Se (0.89%), ⁷⁶Se (9.37%), ⁷⁷Se (7.63%), ⁷⁸Se (23.77%), ⁸⁰Se (49.61%), and ⁸²Se (8.73%). acs.orgnih.gov This distribution creates a distinctive isotopic envelope in the mass spectrum, which serves as a reliable signature for selenium-containing molecules. acs.orgnih.govnih.gov The ability to recognize this pattern allows for the specific detection of even trace amounts of selenopeptides in complex proteomic samples. acs.orgnih.gov
The fragmentation of selenocysteine-containing peptides in tandem mass spectrometry provides valuable structural information. While detailed fragmentation pathways for isolated this compound are not extensively documented in the provided context, studies on related compounds offer insights. For example, the fragmentation of some selenium species results in characteristic ion fragments that can be used for their identification. rsc.org The study of these fragmentation patterns is essential for distinguishing between different selenium compounds and for the structural elucidation of novel selenium metabolites. researchgate.net
| Isotope | Natural Abundance (%) |
| ⁷⁴Se | 0.89 |
| ⁷⁶Se | 9.37 |
| ⁷⁷Se | 7.63 |
| ⁷⁸Se | 23.77 |
| ⁸⁰Se | 49.61 |
| ⁸²Se | 8.73 |
| This table displays the natural isotopic abundances of stable selenium isotopes. acs.orgnih.gov |
Computational Chemistry and Quantum Mechanical Studies
Computational methods provide a powerful lens for examining the molecular and electronic properties of this compound at an atomic level, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is widely applied to predict the properties of molecules and materials, including bond lengths, bond angles, and electronic properties. uctm.edu DFT calculations can be used to understand the reactivity of molecules by examining parameters like reaction energy barriers and electronic structures. mdpi.com
In the context of selenium-containing compounds, DFT calculations have been used to investigate the structure and properties of various species. uctm.edu For instance, DFT has been employed to study the interaction between hydrogen and other atoms, which is fundamental to understanding the properties of this compound. nih.gov By calculating properties such as electron density and the density of states (DOS), researchers can gain a deeper understanding of the bonding nature and reactivity of these molecules. aps.orgnih.gov
Molecular Dynamics Simulations of Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to observe the conformational dynamics of molecules and their interactions with their environment. acs.org
For selenocysteine-containing proteins, MD simulations have been instrumental in understanding the structural and functional role of the selenocysteine residue. nih.gov These simulations can reveal how the presence of selenocysteine influences the protein's structure, stability, and interactions with other molecules, such as DNA. nih.gov For example, MD studies have shown that selenocysteine can stabilize a protein's structure through a network of intramolecular hydrogen bonds and internal residue contacts. nih.gov
The development of accurate force field parameters for cysteine and selenocysteine is crucial for reliable MD simulations. researchgate.netacs.org Recent work has focused on developing new Lennard-Jones parameters for these amino acids in various oxidation and protonation states to improve the accuracy of classical MD simulations. researchgate.netacs.org These advancements enable more precise modeling of the structure and dynamics of proteins containing these critical residues. acs.org
Mechanistic Investigations of Hydrogen Selenocysteinate Reactivity in Model Systems
Redox Chemistry of the Selenohydryl Group (-SeH) and Selenol/Diselenide Interconversions
The selenohydryl group (-SeH) of selenocysteine (B57510) is highly reactive and readily participates in redox reactions. numberanalytics.com A key difference between selenocysteine and cysteine lies in their redox potentials. The diselenide bond in selenocystine (B224153) (the oxidized dimer of selenocysteine) has a lower reduction potential (E₀ = -381 mV) compared to the disulfide bond in cystine (E₀ = -180 mV). jst.go.jp This indicates that the selenol group is more easily oxidized to form a diselenide than a thiol group is to form a disulfide. jst.go.jp Conversely, the resulting diselenide bond is more resistant to reduction than a disulfide bond. jst.go.jp
The redox cycle of selenocysteine is crucial for the catalytic activity of many selenoproteins. numberanalytics.com The selenol (-SeH) can be oxidized to selenenic acid (-SeOH), which can then be reduced back to the selenol state. numberanalytics.com This cycling between the selenol, selenenylsulfide, and seleninic acid states is fundamental to the function of enzymes like thiol-dependent peroxidases. rsc.org Symmetrical selenol/diselenide exchange reactions have been shown to be approximately 10⁷-fold faster than the analogous thiol/disulfide exchange reactions. nih.gov
Hydrogen selenocysteinate is highly reactive towards both reactive oxygen species (ROS) and reactive nitrogen species (RNS). taylorandfrancis.com Its enhanced ability to scavenge oxidants compared to its sulfur counterparts is a defining feature. rsc.org
The reaction with ROS such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides is a cornerstone of the function of glutathione (B108866) peroxidases (GPx). mdpi.com The catalytic mechanism involves the selenolate anion attacking the peroxide, leading to the formation of a selenenic acid (R-SeOH) intermediate and the reduction of the toxic peroxide to a corresponding alcohol. mdpi.commdpi.com The rate constants for the reactions of various oxidants with selenium species are typically 10- to 100-fold greater than for their sulfur analogs in low molecular mass compounds. rsc.org The attack by the selenolate onto the peroxyl -O-O- bond is faster than that of a thiolate. nih.gov This initial oxidation is followed by reduction steps, often involving glutathione, to regenerate the active selenol form of the enzyme. mdpi.com
Selenocysteine also reacts with RNS. taylorandfrancis.com The Se-nitrosation of the selenohydryl group to form Se-nitrososelenocysteine (Sec-SeNO) has been proposed as a key step in signaling processes and in the metabolism of S-nitrosothiols and peroxynitrite by enzymes like glutathione peroxidase and thioredoxin reductase. acs.orgnih.gov Model studies have demonstrated that a synthesized Se-nitrososelenocysteine can react with cysteine to form a selenenyl sulfide (B99878) (Sec-SeS-Cys), supporting the hypothesis that SeNO modification is a precursor to selenenyl sulfide formation in the interactions of selenoenzymes with RNS. acs.org
Acid-Base Properties and pKa Determination of the Selenohydryl Group
A significant chemical difference between selenocysteine and cysteine is the acidity of their respective functional groups. The selenohydryl group (-SeH) of selenocysteine is considerably more acidic than the sulfhydryl group (-SH) of cysteine. rsc.org The pKa of the selenohydryl group is consistently reported to be around 5.2 to 5.7. jst.go.jpwikipedia.orgraineslab.comharvard.edumdpi.com In contrast, the pKa of cysteine's thiol group is approximately 8.1 to 8.5. jst.go.jprsc.orgraineslab.com
This lower pKa means that at a physiological pH of ~7.4, the selenohydryl group is almost fully deprotonated and exists as the highly nucleophilic selenolate anion (R-Se⁻). rsc.orgwikipedia.orgharvard.edu The thiol group of cysteine, however, remains largely protonated under the same conditions. rsc.orgharvard.edu This property is fundamental to the enhanced reactivity of selenocysteine in biological systems. mdpi.comunl.pt
| Amino Acid | Carboxyl Group (pKa₁) | Selenohydryl/Sulfhydryl Group (pKa₂) | Amino Group (pKa₃) |
|---|---|---|---|
| Selenocysteine | ~2.01 | ~5.24 | ~9.96 |
| Cysteine | ~2.3 | ~8.3 | ~10.0 |
This table presents typical pKa values for the ionizable groups in selenocysteine and cysteine, based on data from scientific literature. rsc.orgacs.org
While the intrinsic pKa of the selenohydryl group is low, its precise value and protonation state within a protein are influenced by the local microenvironment. rsc.org Factors such as nearby amino acid residues, local electrostatic fields, and hydrogen bonding can modulate the pKa. For instance, in the catalytic site of glutathione peroxidases, a characteristic triad (B1167595) of selenocysteine, glutamine, and tryptophan residues creates a specific environment for the catalytic reaction. acs.org Similarly, studies on model peptides have shown that flanking serine residues can influence the redox potential of selenenylsulfide bridges, particularly at different pH values. researchgate.net
However, it is important to note that while the local environment can shift the pKa, the inherent acidity of the selenohydryl group ensures it is significantly more ionized at physiological pH than a corresponding thiol group in a similar environment. harvard.edu An exception occurs in certain proteins where the active site environment is specifically structured to dramatically lower the pKa of a catalytic cysteine residue, sometimes to values even below that of selenocysteine. nih.gov
Nucleophilicity and Electrophilicity of this compound
The low pKa of the selenohydryl group is directly responsible for the superior nucleophilicity of this compound at physiological pH. unl.ptnih.govnih.gov Since it exists predominantly in its anionic selenolate form, it is a potent nucleophile, more so than the largely protonated thiol group of cysteine. jst.go.jpresearchgate.net The selenium atom, being larger and more polarizable than sulfur, further enhances this nucleophilic character. jst.go.jp This high nucleophilicity allows selenocysteine residues in enzymes to catalyze reactions with greater efficiency than their cysteine-containing homologs. jst.go.jpnih.gov
This compound readily participates in exchange reactions with thiols and disulfides. researchgate.net The high nucleophilicity of the selenolate anion allows it to efficiently attack disulfide bonds, and these selenol/disulfide exchange reactions are generally much faster than the corresponding thiol/disulfide exchanges. nih.gov This reactivity is exploited in studies of oxidative protein folding, where replacing a cysteine with a selenocysteine can help direct the folding pathway due to the preferential and rapid formation of a diselenide or selenenylsulfide bond. jst.go.jp In many selenoenzymes, the catalytic mechanism involves the formation of a covalent selenenylsulfide bond (Sec-S-Cys) between the active site selenocysteine and a cysteine residue, which is a key redox-active motif. nih.govpnas.org
The strong nucleophilic character of this compound makes it a prime target for a wide variety of electrophilic compounds. portlandpress.com It is significantly more reactive with halo-acid derivatives, such as iodoacetate, than cysteine. acs.org Notably, this reaction can proceed readily even at pH values far below the pKa of the selenohydryl group, because even a small fraction of the highly reactive selenolate is sufficient to drive the reaction to completion, whereas the corresponding cysteine thiolate concentration is too low to react. nih.govacs.org
This high reactivity extends to soft electrophiles, including heavy metals like mercury and gold, as well as unsaturated carbonyls found in compounds like curcumin (B1669340) and hydroxynonenal. portlandpress.comnoaa.gov In some cases, an electrophile initially bound to a thiol can be transferred to the more nucleophilic selenolate of a selenoenzyme, leading to inhibition. noaa.gov
Interestingly, the reactivity of selenocysteine can be reversed in a concept known as "umpolung." While the selenolate is nucleophilic, an oxidized form, such as in a selenenylsulfide (Se-S) bond, can render the selenium atom electrophilic. acs.org This electrophilic character can be exploited in chemoselective bioconjugation strategies, for example, by reacting the oxidized selenocysteine with a nucleophilic arylboronic acid. acs.org
Metal Ion Coordination Chemistry of this compound
The coordination chemistry of transition metals is fundamental to the function of a vast array of biological systems. chemrxiv.org The selenolate side chain of this compound, being a soft and highly polarizable ligand, exhibits a strong affinity for various metal ions, particularly the heavier, softer transition metals. This reactivity is central to its role in the active sites of numerous metalloenzymes. The study of how this compound interacts with metal ions in model systems provides crucial insights into the structure, function, and catalytic mechanisms of these complex biological macromolecules. mdpi.com
Binding Studies with Biologically Relevant Metal Ions
The interaction of this compound with biologically significant metal ions such as copper, iron, and zinc is of paramount importance for understanding its biochemical roles. The selenol group's lower pKa and greater softness compared to the thiol group of cysteine often lead to distinct coordination properties and higher binding affinities. nih.gov
Copper: The coordination of copper ions with selenocysteine residues is critical in copper trafficking and in the active sites of copper-containing enzymes. Studies on model peptides where cysteine is substituted with selenocysteine have consistently shown a higher affinity for Cu(I) ions. nih.gov This enhanced affinity is attributed to the softer nature of selenium compared to sulfur, which favors coordination with the soft Cu(I) ion. nih.gov
The synthesis of metalloselenonein, a selenium-containing analogue of the copper-binding protein metallothionein, demonstrated that the selenocysteine-rich peptide binds 3 moles of Cu(I) per mole of the peptide. nih.govpnas.org The resulting copper-selenolate coordination gives rise to distinct spectroscopic features, including a broad absorption band between 230 and 400 nm and a fluorescence band at 395 nm. nih.govpnas.org The circular dichroism spectrum of the Cu(I)-metalloselenonein complex shows a characteristic positive band around 245 nm, which is indicative of asymmetry in the metal coordination sphere. nih.govpnas.org In studies involving the human copper chaperone for superoxide (B77818) dismutase (hCCS), X-ray Absorption Spectroscopy (XAS) has been employed to probe the structure of Cu(I) clusters. By substituting cysteine with selenocysteine, researchers have been able to confirm that the selenium atom often acts as a bridging ligand between two copper ions. acs.org
Iron: Iron-sulfur clusters are ubiquitous in metalloenzymes, and the substitution of sulfur with selenium provides a powerful spectroscopic probe. In models of the H-cluster of [FeFe] hydrogenase, the incorporation of selenocysteine allows for detailed structural characterization using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.gov These studies, which can measure both Se and Fe X-ray absorption edges, have identified direct Se-Fe interactions. nih.gov Similarly, some hydrogenases, known as [NiFeSe] hydrogenases, naturally feature a selenocysteinate ligand coordinating to the nickel atom in the bimetallic active site, highlighting the biological relevance of iron-selenium coordination. nih.gov
Zinc: Zinc is a crucial element for the structural and catalytic functions of many proteins, with an estimated 10% of all proteins binding zinc. ichem.md While specific binding affinity data for simple this compound-zinc complexes are not extensively detailed in the literature, the principles of coordination chemistry suggest a strong interaction. Zinc(II) is a borderline soft/hard acid and readily coordinates with soft sulfur and selenium donors. whoi.edu In metallothioneins, which sequester zinc, the metal ions are exclusively coordinated by cysteine residues. mdpi.com Given the similarities between sulfur and selenium, a high affinity for zinc is expected for selenocysteinate. Solid-state 67Zn NMR spectroscopy has been a valuable tool for characterizing the coordination environments in zinc-amino acid complexes, including those with cysteine, revealing details about the local geometry around the zinc ion. figshare.com Such techniques would be equally applicable to elucidating the structure of zinc-selenocysteinate complexes. The formation of stable, often tetrahedral, coordination complexes is typical for zinc with thiolate and, by extension, selenolate ligands. mdpi.comnih.gov
| Metal Ion | Coordination Complex/System | Spectroscopic Technique | Key Findings | Reference |
| Cu(I) | Metalloselenonein (analogue of N. crassa metallothionein) | UV-Vis, Fluorescence, Circular Dichroism | Broad absorption (230-400 nm); Fluorescence at 395 nm; Positive CD band at 245 nm. | nih.gov, pnas.org |
| Cu(I) | Seleno-substituted Atox1 model peptides | - | Selenocysteine substitution increases Cu(I) binding affinity compared to cysteine. | nih.gov |
| Cu(I) | Human Copper Chaperone for Superoxide Dismutase (hCCS) | X-ray Absorption Spectroscopy (XAS) | Sec acts as a bridging ligand (μ₂-Se) between two Cu(I) ions. | acs.org |
| Fe(II) | [FeFe] Hydrogenase H-cluster model | X-ray Absorption Spectroscopy (EXAFS) | Direct Se-Fe interaction observed with a consensus bond distance of 2.43 Å. | nih.gov |
Implications for Metalloenzyme Active Site Models
The study of metal ion coordination by this compound in model systems has profound implications for understanding the structure and function of metalloenzyme active sites. By replacing a native cysteine ligand with selenocysteine, researchers can introduce a sensitive spectroscopic probe without significantly altering the active site's structure, a technique known as isomorphous replacement. scispace.com
This strategy has been particularly insightful for enzymes like formate (B1220265) dehydrogenases and hydrogenases. chemrxiv.orgunl.pt Many formate dehydrogenases contain a molybdenum or tungsten center coordinated by a selenocysteine residue. chemrxiv.org Computational models and spectroscopic studies suggest that this selenocysteinate ligand is crucial for the enzyme's catalytic efficiency. Enzymes containing selenocysteine are often faster than their cysteine-containing counterparts. chemrxiv.org The unique electronic properties of selenium are thought to modulate the catalytic cycle, although the precise mechanism is still under investigation. unl.pt
In the study of [NiFe] hydrogenases, density functional theory (DFT) calculations have been used to model the active site. acs.orgnih.gov These models show that replacing the terminal cysteine ligand with selenocysteine can explain changes in catalytic activity observed in mutated enzymes. This substitution helps to elucidate the role of that specific residue in the catalytic mechanism, such as acting as a proton acceptor during the cleavage of dihydrogen. acs.orgnih.gov
Furthermore, XAS studies on selenocysteine-substituted model systems of the [FeFe] hydrogenase H-cluster have provided direct evidence for the connectivity and structure of the complex iron-sulfur core. nih.gov The ability to measure Se-Fe bond distances helps to build and validate detailed models of these intricate active sites, which are otherwise difficult to characterize. nih.gov The replacement of cysteine with isostructural selenocysteine in the blue copper protein azurin (B1173135) resulted in a Cu(II)-Se bond that was longer than the native Cu(II)-S bond, consistent with the larger covalent radius of selenium, thereby confirming minimal structural perturbation while allowing for detailed electronic analysis. scispace.com These examples underscore how the unique coordination chemistry of this compound serves as an invaluable tool for probing the mechanistic intricacies of metalloenzymes.
Enzymatic Recognition and Incorporation Mechanisms of Selenocysteine
Biochemistry of Selenocysteine (B57510) Synthase and its Catalytic Mechanism
Eukaryotic and archaeal Selenocysteine Synthase (SepSecS) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov It catalyzes the conversion of O-phospho-L-seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, utilizing selenophosphate as the selenium donor. nih.gov The enzyme functions as a homotetramer, formed by the association of two intimate homodimers. nih.govresearchgate.net Each active site is built from residues of both monomers within a dimer and contains PLP linked to a lysine (B10760008) residue via a Schiff base. nih.gov
The catalytic mechanism of SepSecS involves several steps. Initially, the O-phospho-L-seryl-tRNA[Ser]Sec substrate binds to the active site. A conserved loop, often referred to as the phosphate-binding loop, plays a crucial role in accommodating the γ-phosphate group of the phosphoseryl moiety. nih.gov Following substrate binding, a key chemical transformation occurs where the phosphate group is eliminated, leading to the formation of an aminoacrylyl-tRNA[Ser]Sec intermediate. nih.govresearchgate.net Subsequently, selenophosphate binds to the active site and attacks this electrophilic intermediate. researchgate.net The resulting selenoester is then hydrolyzed, yielding selenocysteyl-tRNA[Ser]Sec and inorganic phosphate. researchgate.net The enzyme specifically acts on the seryl-tRNA[Ser]Sec and not on free O-phospho-L-serine, a specificity likely conferred by structural elements that would repel substrates with a free α-carboxyl group. nih.gov
In contrast, the bacterial Selenocysteine Synthase (SelA) is a homodecameric enzyme that directly converts seryl-tRNA[Sec] to selenocysteyl-tRNA[Sec]. nih.govresearchgate.net This process also requires selenophosphate as the selenium donor. researchgate.net
| Enzyme | Organism Domain | Substrate | Product | Cofactor | Quaternary Structure |
| SepSecS | Eukarya, Archaea | O-phospho-L-seryl-tRNA[Ser]Sec | Selenocysteyl-tRNA[Ser]Sec | Pyridoxal Phosphate (PLP) | Homotetramer |
| SelA | Bacteria | L-seryl-tRNA[Sec] | Selenocysteyl-tRNA[Sec] | Pyridoxal Phosphate (PLP) | Homodecamer |
Selenophosphate Synthetase and Selenophosphate Formation
Selenophosphate is the activated selenium donor required for the synthesis of selenocysteine. ub.edunih.gov Its formation is catalyzed by the enzyme Selenophosphate Synthetase (SPS). ub.edunih.gov There are two main groups of SPS enzymes: SPS1 and SPS2 (also known as SelD). ub.edunih.gov The true selenophosphate synthetases belong to the SPS2/SelD group, which are central to selenium metabolism and are found in all organisms that utilize selenocysteine. nih.gov
SPS2 catalyzes the ATP-dependent synthesis of selenophosphate from a selenium source, presumed to be selenide (B1212193) (HSe⁻). ub.edu The reaction consumes one molecule of ATP, which is hydrolyzed to AMP and inorganic phosphate. nih.gov Many SPS2 enzymes are themselves selenoproteins, containing a catalytic selenocysteine residue within a flexible N-terminal loop that is involved in selenium binding. nih.gov Some organisms possess a cysteine-containing homologue that is also functional. nih.govnih.gov
The SPS1 group of proteins arose from gene duplication of SPS2 in metazoans and have lost their catalytic activity for selenophosphate synthesis. ub.edunih.gov Instead, they have acquired essential regulatory functions related to redox homeostasis. nih.gov
The reaction catalyzed by SPS2 can be summarized as: ATP + H₂O + HSe⁻ → AMP + 2Pi + Selenophosphate ub.edu
Role of Specific Transfer RNAs (tRNASec) in Selenocysteine Delivery
The transfer RNA for selenocysteine, tRNASec (also known as SelC), is a unique and essential component of the selenocysteine incorporation machinery. researchgate.netplos.org It plays a dual role: it is the scaffold upon which selenocysteine is synthesized, and it is responsible for delivering the mature selenocysteine to the ribosome for incorporation into the growing polypeptide chain. plos.orgnih.gov
tRNASec possesses several unusual structural features that distinguish it from all other tRNAs. In eukaryotes, it has a 9-base pair acceptor stem and a 4-base pair T-stem, in contrast to the canonical 7 and 5 base pairs, respectively. frontiersin.org The bacterial tRNASec has an 8-base pair acceptor stem. These unique structural characteristics prevent it from interacting with the canonical elongation factor eEF1A (or EF-Tu in bacteria) and instead direct it to the specialized selenocysteine-specific elongation factor. researchgate.net
The biosynthesis of selenocysteine occurs directly on tRNASec. plos.org The process begins with the misacylation of tRNASec with serine by seryl-tRNA synthetase (SerRS) to form seryl-tRNASec. plos.orgresearchgate.net In eukaryotes and archaea, this is followed by phosphorylation of the serine moiety by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to yield O-phosphoseryl-tRNA[Ser]Sec, the substrate for SepSecS. plos.orgresearchgate.net In bacteria, seryl-tRNASec is directly converted to selenocysteyl-tRNASec by SelA. plos.org
Decoding of UGA Codon and Selenocysteine Insertion Sequence (SECIS) Element Function
Under normal circumstances, the UGA codon functions as a stop signal, terminating protein synthesis. However, in the context of selenoprotein messenger RNA (mRNA), a specific UGA codon is recoded to specify the insertion of selenocysteine. nih.govpnas.org This recoding event is directed by a cis-acting RNA element known as the Selenocysteine Insertion Sequence (SECIS) element. nih.govpnas.orgwikipedia.org
The SECIS element is a stem-loop structure of approximately 60 nucleotides. wikipedia.org Its location within the mRNA differs between prokaryotes and eukaryotes. In bacteria, the SECIS element is located in the coding region, immediately downstream of the UGA codon it directs. wikipedia.orgnih.gov In archaea and eukaryotes, it is typically found in the 3' untranslated region (3' UTR) of the mRNA and can direct the recoding of multiple UGA codons within the same transcript. wikipedia.orgembopress.org
The function of the SECIS element is to recruit the specialized translational machinery required for selenocysteine insertion. researchgate.net In eukaryotes, the SECIS element is recognized by the SECIS-binding protein 2 (SBP2). researchgate.netnih.gov This interaction is crucial for the subsequent recruitment of the selenocysteine-specific elongation factor, eEFSec, which is bound to selenocysteyl-tRNASec. nih.gov Mutational analyses have confirmed that conserved nucleotides in the loop and unpaired regions of the SECIS stem are critical for its function, indicating multiple contact points for protein binding. embopress.orgembopress.org
Ribosomal Mechanisms of Selenocysteine Co-translational Incorporation
The co-translational incorporation of selenocysteine into a nascent polypeptide chain at the ribosome is a highly specialized process. Once the ribosome encounters a UGA codon on a selenoprotein mRNA, the SECIS element, in conjunction with its binding proteins, facilitates the delivery of selenocysteyl-tRNASec to the ribosomal A-site. nih.gov
This delivery is mediated by a dedicated elongation factor, known as SelB in bacteria and eEFSec in eukaryotes. nih.govnih.gov These factors are specialized G-proteins that specifically recognize and bind to selenocysteyl-tRNASec, but not to any other aminoacylated tRNA. nih.gov
In bacteria, the SelB elongation factor itself recognizes and binds to the SECIS element. nih.gov The sequence of events is thought to be that GTP-activated SelB first interacts with the SelA-tRNASec complex. Subsequently, the resulting SelB-GTP-tRNASec complex recognizes the SECIS element on the mRNA, leading to the delivery of the tRNASec to the ribosome. nih.gov
In eukaryotes, the process is slightly more complex, involving the SECIS-binding protein 2 (SBP2). SBP2 first binds to the SECIS element in the 3' UTR of the mRNA. This SBP2-SECIS complex then recruits the eEFSec-GTP-selenocysteyl-tRNASec ternary complex to the ribosome. researchgate.netnih.gov This recruitment allows the anticodon of tRNASec to recognize the UGA codon in the A-site, leading to the incorporation of selenocysteine. Recent studies suggest that the mRNA forms a large loop, allowing the UGA codon and the 3' UTR-bound SECIS element to be in proximity at the ribosome. charite.de This reprogramming of the ribosome prevents the termination of translation and instead promotes the insertion of selenocysteine. charite.de The release factor RF2, which normally recognizes UGA as a stop codon, is outcompeted by the selenocysteine incorporation machinery. nih.gov
Post-Translational Modifications and Maturation Involving Selenocysteine in Recombinant Systems
Selenocysteine residues within selenoproteins can undergo various post-translational modifications (PTMs), which can modulate their function. frontiersin.orgportlandpress.com These modifications can include covalent binding to other atoms such as sulfur, oxygen, or other selenium atoms, forming redox-active motifs. portlandpress.com Derivatization of the selenocysteine selenium atom with non-chalcogen elements has also been observed. portlandpress.com Another possible modification is the elimination of selenium, resulting in the formation of a dehydroalanine (B155165) residue. portlandpress.com
The production of selenoproteins in recombinant systems, particularly in bacteria like E. coli which can be engineered to express eukaryotic selenoproteins, presents both challenges and opportunities for studying these modifications. frontiersin.org While bacteria have a lower frequency of PTMs compared to eukaryotes, this can be an advantage for studying the specific effects of a particular modification without the background of other cellular modifications. frontiersin.org
Recent advances in genetic code expansion have made it possible to combine selenocysteine insertion technologies with techniques for incorporating other non-canonical amino acids, including those that mimic post-translationally modified residues. frontiersin.org For example, systems have been developed to co-translationally insert both selenocysteine and Nε-acetyl-l-lysine into a single protein by recoding two different stop codons. frontiersin.org This dual-incorporation strategy provides a powerful tool to investigate the functional consequences of PTMs on selenoproteins. frontiersin.org Furthermore, in some plant systems, it has been proposed that selenium can bind to the catalytic cysteine of certain enzymes via post-translational modification, converting the thiol group to a more reactive selenol group and thereby enhancing enzyme activity. jst.go.jp
Hydrogen Selenocysteinate in Recombinant Selenoprotein Production and Engineering
Strategies for Site-Specific Incorporation of Selenocysteine (B57510) into Recombinant Proteins
The site-specific incorporation of selenocysteine into recombinant proteins is a complex process due to its unique translational mechanism, which involves the recoding of a UGA stop codon. nih.govtandfonline.commdpi.com This process requires a specialized machinery, including a specific tRNA (tRNASec), a dedicated elongation factor (SelB in bacteria), and a selenocysteine insertion sequence (SECIS) element in the mRNA. tandfonline.comtandfonline.com Overcoming the challenges associated with this natural system has led to the development of several innovative strategies for producing recombinant selenoproteins.
One approach to circumvent the complexity of the natural selenocysteine incorporation machinery is the use of cysteine auxotrophic Escherichia coli strains. nih.govnih.gov In this method, the selenocysteine codon in the gene of interest is mutated to a cysteine codon. The auxotrophic host is then grown in a defined medium depleted of cysteine and supplemented with L-selenocystine. nih.gov This leads to the misincorporation of selenocysteine in place of cysteine by the cellular machinery. nih.gov
Genetic code expansion techniques offer a more direct and versatile method for site-specific selenocysteine incorporation. nih.govtandfonline.com These strategies often involve reassigning a stop codon, typically the amber stop codon UAG, to encode for selenocysteine. nih.govtandfonline.com This approach has been successfully implemented in E. coli by using an engineered host strain deficient in release factor 1 (RF1), which normally recognizes the UAG codon. nih.govselenozyme.com In conjunction with an engineered tRNASec that recognizes the UAG codon and overexpression of key enzymes like selenocysteine synthase (SelA) and the specialized elongation factor (SelB), this system allows for the efficient incorporation of selenocysteine at the desired position. nih.gov
Recent advancements have also focused on evolving orthogonal aminoacyl-tRNA synthetase/tRNA pairs to incorporate protected forms of selenocysteine, such as Se-allyl selenocysteine (ASec), in response to a UAG codon. acs.org The protecting group can then be chemically removed to yield the native selenocysteine residue. acs.org This method completely bypasses the natural selenocysteine incorporation machinery. acs.org
| Strategy | Description | Key Components | Advantages |
| Auxotrophic Expression | Utilization of a cysteine auxotrophic host to misincorporate selenocysteine at cysteine codons. | Cysteine auxotrophic E. coli strain, cysteine-depleted medium, L-selenocystine supplementation. | Relatively simple to implement. |
| Genetic Code Expansion (UAG Recoding) | Reassignment of the UAG stop codon to encode for selenocysteine. | RF1-deficient E. coli strain, engineered tRNASec (recognizing UAG), overexpressed SelA and SelB. | High specificity and efficiency of incorporation. nih.gov |
| Orthogonal Synthetase/tRNA Pairs | Use of an evolved aminoacyl-tRNA synthetase and its cognate tRNA to incorporate a protected selenocysteine analog. | Evolved pyrrolysyl-tRNA synthetase (PylRS) mutant, tRNAPyl, Se-allyl selenocysteine (ASec). | Bypasses the natural Sec machinery, applicable in various organisms. acs.org |
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for producing selenoproteins, offering several advantages over in vivo methods. anu.edu.au CFPS systems allow for direct control over the reaction environment, enabling the efficient incorporation of selenocysteine by supplementing the reaction mixture with the necessary components. anu.edu.aunsf.gov
One of the significant benefits of CFPS is the ability to achieve global substitution of cysteine with selenocysteine. anu.edu.au In these systems, many of the biosynthetic enzymes present in live cells are inactive, which simplifies the process of replacing all cysteine residues with selenocysteine by simply omitting cysteine and adding selenocysteine to the reaction mixture. anu.edu.au This approach has been used to produce milligram quantities of selenoproteins from a small reaction volume. anu.edu.au
Furthermore, CFPS platforms based on extracts from genomically recoded organisms lacking release factor 1 have been developed to enhance the site-specific incorporation of non-canonical amino acids, including selenocysteine, at UAG codons without competition from translation termination. nsf.gov
Methodologies for Isotopic Labeling of Selenocysteine in Recombinant Proteins for Structural Biology
Isotopic labeling of proteins with stable isotopes such as 13C, 15N, and 2H is a cornerstone of modern structural biology, particularly for NMR spectroscopy. nih.govnih.gov These techniques can be adapted for the specific labeling of selenocysteine residues to probe their local environment and role in protein structure and function.
Uniform labeling of a protein with 13C and/or 15N is a standard approach achieved by growing the expression host in a minimal medium containing 13C-glucose and/or 15NH4Cl as the sole carbon and nitrogen sources, respectively. nih.gov For selenoproteins, this can be combined with the aforementioned expression strategies.
Selective isotopic labeling of selenocysteine can be achieved by providing an isotopically labeled precursor in the growth medium of an auxotrophic strain. nih.gov For instance, in a cysteine auxotroph, providing 13C- or 15N-labeled L-selenocystine in a cysteine-depleted medium would result in the incorporation of labeled selenocysteine at the intended sites. nih.gov
Another powerful technique is the use of selenocysteine substitution for X-ray absorption spectroscopy (XAS). nih.gov By synthetically replacing a cysteine residue with selenocysteine, the selenium atom can be used as a spectroscopic probe to study metal-binding sites and enzyme-substrate interactions. nih.gov The distinct X-ray absorption edge of selenium allows for the specific characterization of its coordination environment. nih.gov
| Labeling Method | Description | Application in Structural Biology |
| Uniform Labeling | Incorporation of stable isotopes (13C, 15N) throughout the entire protein. | NMR spectroscopy for determining the overall structure and dynamics of the selenoprotein. nih.gov |
| Selective Labeling | Isotopic labeling of only selenocysteine residues. | NMR spectroscopy to specifically probe the environment and dynamics of the selenocysteine residue(s). |
| Spectroscopic Probing via Substitution | Replacing a cysteine with selenocysteine to introduce a unique spectroscopic handle. | Se K-edge X-ray absorption spectroscopy (XAS) to study metal coordination and enzyme-substrate interactions. nih.gov |
Structural and Mechanistic Consequences of Selenocysteine Mutagenesis in Model Enzymes
The functional importance of selenocysteine is often investigated by mutating it to its sulfur-containing analog, cysteine. Such mutations are generally detrimental to the catalytic activity of selenoenzymes. nih.gov For instance, in iodothyronine deiodinases, which are crucial for thyroid hormone activation, mutating the active-site selenocysteine to cysteine severely impairs enzymatic function. nih.gov
Mutations in the human selenocysteine synthase (SepSecS) gene, which is responsible for the final step of selenocysteine biosynthesis, can lead to severe neurological disorders. nih.gov Structural analysis of these mutations reveals that they disrupt the architecture of the active site and abrogate enzyme activity, leading to a failure in selenoprotein production. nih.gov
In the blue copper protein azurin (B1173135), replacing the coordinating Cys112 residue with selenocysteine via expressed protein ligation has been shown to alter the properties of the enzyme, highlighting the critical role of the coordinating atom in the active site. nih.gov These studies underscore the unique structural and electronic contributions of selenocysteine that cannot be fully replicated by cysteine.
Engineering of Selenocysteine-Containing Peptides and Protein Mimics for Research Probes
The unique reactivity of the selenol group of selenocysteine makes it an excellent tool for chemical biology and the development of research probes. tandfonline.comnih.gov Selenocysteine-containing peptides can be synthesized and used in native chemical ligation to produce larger proteins with site-specific modifications. mdpi.com
One innovative application is the use of selenocysteine as a latent bioorthogonal electrophilic probe. nih.gov Selenocysteine can be converted into the highly reactive dehydroalanine (B155165) (Dha) residue through oxidative or alkylative elimination. nih.gov This strategy has been employed to generate ubiquitin probes for identifying and studying deubiquitylating enzymes (DUBs). nih.govresearchgate.net The latent reactivity of selenocysteine allows for its incorporation into a protein of interest, followed by conversion to Dha to trap interacting DUBs. nih.gov
Analytical Methodologies for Hydrogen Selenocysteinate and Its Biologically Relevant Metabolites in Research Specimens
Chromatographic Separation Techniques for Selenoamino Acids
Chromatography is a cornerstone for the analysis of selenoamino acids, providing the necessary separation of structurally similar compounds from complex biological samples. turkupetcentre.net The choice of chromatographic method depends on the specific properties of the analytes and the research question.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the separation of nonvolatile selenium species like selenoamino acids. helsinki.fi Its versatility is demonstrated by the various separation modes available, including reversed-phase, ion-exchange, ion-pair, and size-exclusion chromatography. helsinki.ficore.ac.uk
Reversed-Phase (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For enhanced separation and detection, selenoamino acids are often derivatized prior to analysis. asianpubs.org For instance, derivatization with ortho-phthalaldehyde allows for sensitive fluorometric detection. asianpubs.org RP-HPLC can effectively separate various selenoamino acids, including selenocysteine (B57510) (SeCys), Se-methylselenocysteine (SeMeCys), and selenomethionine (B1662878) (SeMet), within a short analysis time. asianpubs.org
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography is particularly useful for separating selenite (B80905) and selenate (B1209512) but may offer poor separation for other species. core.ac.uk High-performance anion-exchange chromatography coupled with integrated pulsed amperometric detection (HPAEC-IPAD) allows for the direct determination of underivatized selenoamino acids, such as selenocysteine, by targeting their electrochemical properties. nih.gov
Ion-Pair Chromatography: This method enhances the retention of ionic and highly polar compounds on reversed-phase columns by adding an ion-pairing reagent to the mobile phase. It has proven effective for the separation of selenium species and is compatible with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detection. core.ac.uk
Chiral Chromatography: To distinguish between the D- and L-enantiomers of selenoamino acids, HPLC columns with a chiral stationary phase are employed. For example, a chiral crown ether stationary phase with a perchloric acid mobile phase can separate the enantiomers of selenocystine (B224153) and selenomethionine, which can then be detected by UV or ICP-MS. dss.go.th
The successful application of HPLC relies heavily on the subsequent detection method, which must be sensitive and selective for selenium compounds. Common detectors include UV-Vis, fluorescence detectors (for derivatized compounds), and element-specific detectors like ICP-MS. asianpubs.orgdss.go.th The choice of nonvolatile mobile phase buffers, such as phosphate (B84403) buffers, is common in standard HPLC but must be avoided when coupling with MS detection to prevent contamination of the ion source. nih.gov
Table 1: Examples of HPLC Methodologies for Selenoamino Acid Analysis
| HPLC Mode | Target Analyte(s) | Column | Mobile Phase/Eluent | Detection Method | Reference |
|---|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) with pre-column derivatization | SeCys, SeMeCys, SeMet | Agilent Hypersil ODS (125 mm × 4.6 mm × 5 µm) | Sodium acetate (B1210297) based buffers | Fluorometric (FLD) | asianpubs.org |
| Anion-Exchange (HPAEC) | Selenocysteine, Selenomethionine | Anion-exchange column | Quaternary gradient elution | Integrated Pulsed Amperometric Detection (IPAD) | nih.gov |
| Chiral HPLC | D,L-selenocystine, D,L-selenomethionine | Crownpak CR(+) | 0.10 M HClO4 | UV and ICP-MS | dss.go.th |
| Ion-Pair RP-HPLC | Se-methyl-DL-selenocysteine, selenomethionine | Not specified | Mobile phase with ion-pairing reagent and methanol | ICP-MS | core.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Gas Chromatography (GC) is a powerful analytical technique for separating volatile compounds. researchgate.net However, amino acids, including selenoamino acids like hydrogen selenocysteinate, are polar and nonvolatile, making them unsuitable for direct GC analysis as they tend to decompose in the high-temperature injector. thermofisher.com Therefore, a crucial derivatization step is required to increase their volatility and thermal stability. thermofisher.comsigmaaldrich.com
The most common derivatization method for amino acids is silylation. thermofisher.comresearchgate.net This process involves replacing the active hydrogen atoms on polar functional groups (-OH, -NH2, -SH, and by extension, -SeH) with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com The resulting silyl (B83357) derivatives are significantly more volatile and less reactive, allowing for effective separation on a GC column and subsequent detection by mass spectrometry (MS). sigmaaldrich.com
GC-MS provides high sensitivity and selectivity, and the mass spectra of the derivatized amino acids contain characteristic fragments that allow for confident identification. sigmaaldrich.commdpi.com Despite its power, the multi-step sample preparation, including the derivatization reaction which can be sensitive to moisture, is a notable disadvantage compared to some HPLC methods. sigmaaldrich.comresearchgate.net
Ion Chromatography for Selenium Species Speciation
Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. It is highly effective for the speciation of inorganic selenium forms, such as selenite (Se(IV)) and selenate (Se(VI)), as well as some small, charged organic selenium compounds. rsc.orgrsc.orgnih.gov The separation is typically achieved using an anion-exchange column. rsc.orgdss.go.th
IC systems are often coupled with sensitive, element-specific detectors. The hyphenation of IC with inductively coupled plasma mass spectrometry (IC-ICP-MS) is a powerful tool for selenium speciation in water and biological samples. rsc.orgrsc.orgnih.gov This combination allows for the separation of different selenium species, which are then detected with the high sensitivity and specificity of ICP-MS. For instance, a method using a dilute sodium hydroxide (B78521) eluent followed by a membrane suppressor to eliminate the matrix before introduction to the ICP-MS can achieve detection limits in the low ng/L range for selenite and selenate. rsc.org Another approach couples IC with an electrothermal atomic absorption spectrometer (ETAAS), which also provides excellent sensitivity. dss.go.th
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciation Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) is considered one of the most powerful and practical analytical tools for determining selenium in biological samples due to its exceptional sensitivity and elemental specificity. helsinki.fi While ICP-MS alone provides total elemental concentration, its true strength in speciation analysis is realized when it is used as a detector for a chromatographic separation system (hyphenated techniques). helsinki.firesearchgate.net
Speciation Analysis of Selenium Compounds in in vitro and ex vivo Samples
The coupling of HPLC or IC with ICP-MS (e.g., HPLC-ICP-MS) is the premier technique for the speciation of selenium compounds, including this compound metabolites, in complex biological matrices such as blood serum, urine, and tissue extracts. researchgate.netiaea.orgtandfonline.com This hyphenated approach combines the superior separation capabilities of liquid chromatography with the highly sensitive, element-specific detection of mass spectrometry. iaea.org
In a typical HPLC-ICP-MS setup, the sample extract is injected into the HPLC system, where different selenium compounds are separated over time. The column effluent is then continuously introduced into the ICP-MS nebulizer. The plasma atomizes and ionizes all elements in the sample, and the mass spectrometer detects the selenium isotopes (e.g., ⁷⁷Se, ⁷⁸Se, ⁸²Se), providing a chromatogram that shows selenium-specific peaks. rsc.orgiaea.org This allows for the quantification of individual selenium species even at trace concentrations. iaea.org
This technique has been successfully applied to identify and quantify selenoproteins like glutathione (B108866) peroxidase (GPx) and selenoalbumin (SeAlb) in human blood serum, as well as smaller metabolites in urine. researchgate.nettandfonline.com For protein analysis, size-exclusion chromatography (SEC-ICP-MS) can be used to separate proteins based on their molecular weight before elemental detection. iaea.org For smaller molecules like selenoamino acids, reversed-phase or ion-exchange chromatography is employed. researchgate.netiaea.org The use of a dynamic reaction cell (DRC) or collision cell technique (CCT) in the ICP-MS system is often necessary to mitigate polyatomic interferences (e.g., ArAr⁺) that can obscure the selenium signal, thereby improving detection limits. nih.goviaea.org
Table 2: Applications of ICP-MS in Selenium Speciation Analysis
| Hyphenated Technique | Sample Type | Target Analyte(s) | Key Findings/Conditions | Reference |
|---|---|---|---|---|
| AE/RP/AF-HPLC-ICP/MS | Human blood serum and urine | Inorganic Se, SeCys, GPx, SelP, SeAlb | Post-column isotope dilution used for quantification. Enzymatic hydrolysis revealed SeCys as the major amino acid in the proteins. | researchgate.net |
| IC-ICP-MS | Water samples | Selenite (Se(IV)), Selenate (Se(VI)), Selenocyanate (SeCN) | Eluant elimination with a membrane suppressor improved performance. Detection limits of 1.6-2.6 ng/L were achieved. | rsc.org |
| HPLC-ICP-MS | Human urine | Selenite, Selenate, Selenosugar | Monitored ⁸⁰Se in DRC mode to avoid interferences. Found that urine samples should be acidified and analyzed quickly for stability. | tandfonline.com |
| IC-ICP-DRC-MS | Urine samples | Selenite (Se(IV)), Selenate (Se(VI)) | Used CH₄ as a reaction gas to reduce polyatomic interferences on selenium isotopes. | nih.gov |
Electrochemical Methods for Selenohydryl Group Detection and Quantification
Electrochemical methods offer a distinct advantage for the analysis of specific functional groups and can provide high sensitivity, rapid response times, and the potential for miniaturization. nih.govmdpi.com For this compound and its primary metabolite selenocysteine, the key functional moiety for electrochemical detection is the selenohydryl (-SeH) group.
One of the most effective techniques is High-Performance Anion-Exchange Chromatography coupled with Integrated Pulsed Amperometric Detection (HPAEC-IPAD). nih.gov This method allows for the direct detection of underivatized selenoamino acids, including selenocysteine, by electrochemically oxidizing the analyte at the surface of a working electrode. nih.gov The method is highly sensitive, with an optimal response at a pH greater than 11, and has been successfully used to characterize selenoamino acids in protein hydrolysates from biological tissues. nih.gov The detection limit for selenocysteine using this method was reported to be 450 µg/L. nih.gov
Other voltammetric techniques, such as cyclic voltammetry (CV), can be used to study the oxidation profile of compounds containing selenohydryl or related sulfhydryl groups. nih.gov A significant challenge in the direct electrochemical detection of these species is the passivation of the electrode surface by the adsorption of elemental selenium or sulfur, which are products of the oxidation reaction. nih.gov Innovative approaches like triple pulse amperometry (TPA) have been developed to mitigate this "sulfur poisoning" by applying discrete cleaning and measuring potentials to regenerate the electrode surface, allowing for stable and continuous real-time detection. nih.gov While developed for hydrogen sulfide (B99878), these principles are directly applicable to the detection of the selenohydryl group in this compound.
Sample Preparation Techniques for Trace Analysis in Complex Research Matrices
The accurate quantification of this compound and its metabolites at trace levels within complex biological and environmental samples presents a significant analytical challenge. uni.opole.pl The inherent complexity of matrices such as biological tissues, fluids, and environmental samples necessitates robust sample preparation techniques to isolate the target analytes, remove interfering substances, and concentrate the species of interest prior to instrumental analysis. uni.opole.plnih.gov The choice of sample preparation methodology is critical and is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the detection method. mdpi.com
A variety of extraction and clean-up techniques have been developed and optimized for the analysis of selenium compounds. These methods are designed to ensure the stability of the selenium species during preparation and to minimize losses and inter-conversion between different chemical forms. uni.opole.pl
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely utilized technique for the preconcentration and purification of selenium compounds from aqueous samples. nih.govdss.go.th The principle of SPE involves passing a liquid sample through a solid sorbent material that selectively retains the analyte. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. nih.gov The choice of sorbent is crucial for achieving selective extraction. For selenium species, various sorbents have been employed, including activated carbon and anion exchange resins. dss.go.th
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classical separation technique based on the differential partitioning of a solute between two immiscible liquid phases. nih.gov While it is an established method for pre-concentration and isolation, its application for the direct speciation of water-soluble selenium compounds can be limited. nih.gov However, modified LLE methods, such as vortex-assisted dispersive liquid-liquid microextraction (DLLME), have been developed for the determination of inorganic selenium species after derivatization. rsc.org
Derivatization
Derivatization is a key strategy employed to enhance the volatility and/or detectability of non-volatile or poorly detectable analytes for techniques like gas chromatography (GC). nih.gov For the analysis of selenium amino acids and other organoselenium compounds, derivatization is often a necessary step.
One common approach involves the use of reagents like ethyl chloroformate (ECF) to increase the volatility of seleno amino acids for GC-based analysis. nih.gov Another widely used method for the determination of inorganic selenium (IV) involves derivatization with various o-phenylenediamine (B120857) derivatives to form piaselenols, which are volatile and can be readily analyzed by GC. rsc.orgcanada.ca For instance, 4-nitro-o-phenylenediamine (B140028) (4NoP) has been used to react with Se(IV) in acidic conditions. canada.ca The reaction of Se(IV) with halogenated and nitrated o-phenylenediamines is particularly useful for trace-level determination with electron capture detection (GC-ECD). canada.ca Additionally, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) has been used as a trapping and derivatizing agent for volatile selenols prior to GC-MS analysis. oup.com
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. rsc.org In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. rsc.orgnih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. rsc.org
HS-SPME has been successfully applied to the in vivo and in vitro quantification of volatile organoselenium compounds, such as dimethylselenide (DMSe) and dimethyldiselenide (DMDSe), released from biological systems like bacteria and plants. nih.govnih.gov The technique offers the advantages of being simple, rapid, and sensitive. rsc.org The selection of the fiber coating is a critical parameter that influences the extraction efficiency for specific analytes. rsc.org
Enzymatic Hydrolysis
For the analysis of selenium species incorporated into proteins, such as selenocysteine within selenoproteins, enzymatic hydrolysis is a common sample preparation step. This process utilizes proteases to break down the protein structure and release the seleno amino acids. nih.govrsc.org For example, protease XIV has been used for the hydrolysis of egg samples to determine selenomethionine and selenocysteine. mdpi.com Careful optimization of the enzymatic digestion conditions is necessary to ensure complete protein degradation without altering the chemical form of the released selenium species. mdpi.com
The following table summarizes various sample preparation techniques and their applications in the analysis of selenium compounds.
| Sample Preparation Technique | Target Analytes | Sample Matrix | Key Features | Analytical Method |
| Solid-Phase Extraction (SPE) | Selenium compounds | Aqueous samples | Preconcentration and purification | HPLC-ICP-MS |
| Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) | Inorganic Selenium (after derivatization) | Water | Rapid, enhanced detection capability | GC-MS rsc.org |
| Hollow Fiber Liquid Phase Microextraction (HF-LPME) | Seleno amino acids (after derivatization) | Biological samples | Preconcentration | GC-ICP-MS nih.gov |
| Derivatization with o-phenylenediamine | Inorganic Selenium (IV) | Water, Wastewater | Forms volatile piaselenols | GC-MS, GC-ECD rsc.orgcanada.ca |
| Headspace Solid-Phase Microextraction (HS-SPME) | Volatile organoselenium compounds | Biological matter, bacterial cultures | Solvent-free, in vivo analysis | GC-MS, GC-ICP-MS rsc.orgnih.govnih.gov |
| Enzymatic Hydrolysis (Protease XIV) | Selenomethionine, Selenocysteine | Egg, Turkey Liver | Releases protein-bound seleno amino acids | HPLC-ICP-MS rsc.orgmdpi.com |
The following table provides detailed research findings on the application of specific sample preparation and analytical methods for selenium compounds.
| Analyte(s) | Sample Preparation | Analytical Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| Dimethylselenium, Dimethyldiselenium | Solid Phase Microextraction (SPME) | Thermal Desorption-ICP-MS | 0.7 and 0.9 µg L⁻¹ | Not Reported | rsc.org |
| Selenium (as Se-PDA-FVD) | Vortex Assisted Dispersive Liquid–Liquid Microextraction (VA-DLLME) | GC-MS | 2.2 ng mL⁻¹ | 80–106 | rsc.org |
| Se-methyl-selenocysteine, Selenomethionine, Selenoethionine | Hollow Fiber Liquid Phase Microextraction (HF-LPME) with Ethyl Chloroformate Derivatization | GC-ICP-MS | 23, 15, and 11 ng Se L⁻¹ | 93.4-115 | nih.gov |
| Volatile Organoselenium Species (DMSe, DMDSe) | Headspace Solid-Phase Microextraction (HS-SPME) | GC-MS | Not Reported | Not Reported | nih.govnih.gov |
| Selenocyanate, Selenite, Selenate | Derivatization with 4-nitro-o-phenylenediamine and 3,5-bis(trifluoromethyl)-o-phenylenediamine | GC-MS | 0.1 ng g⁻¹ Se (for SeCN) | Not Reported | canada.ca |
| Dimethyldiselenium, Diethyldiselenium | Derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) and Solid-Phase Extraction | GC-MS | 0.2 and 0.4 mg/L (as Se) without SPE | Not Reported | oup.com |
Hydrogen Selenocysteinate As a Research Probe and Chemical Biology Tool
Utilization in Investigating Protein Folding and Stability
The distinct redox properties of hydrogen selenocysteinate are leveraged to gain insights into the mechanisms of protein folding and to enhance protein stability. Replacing cysteine with selenocysteine (B57510) can influence the formation and stability of disulfide-like bonds, thereby providing a means to study folding pathways.
Key Research Findings:
Diselenide Bonds and Stability: The substitution of cysteine with selenocysteine allows for the formation of diselenide bonds, which are more resistant to reduction than disulfide bonds. jst.go.jp This property can be exploited to stabilize peptides and proteins, particularly under reducing conditions. jst.go.jp The rapid formation of diselenide bonds has been demonstrated to improve protein folding. nih.gov
Probing Folding Mechanisms: Because diselenides and selenosulfides form more rapidly and are more stable than disulfides, replacing one or more cysteines with selenocysteine in proteins containing disulfide bonds can alter the distribution of folding intermediates. rsc.org This allows researchers to probe the mechanisms of oxidative protein folding. rsc.org
Thermodynamic Insights: The energetics of backbone hydrogen bonding are a primary determinant of protein stability. nih.gov By observing how the introduction of selenocysteine, which can alter local electronic properties and hydrogen bonding networks, affects stability, researchers can gain a deeper understanding of the forces governing protein folding. abcam.comnih.govresearchgate.net
Applications in Protein Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Ligand Binding
The unique nuclear properties of the selenium-77 (B1247304) (77Se) isotope make this compound a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies. 77Se NMR provides a sensitive window into the local environment of the selenocysteine residue, offering detailed information about protein structure, dynamics, and interactions with other molecules.
Key Research Findings:
Sensitive Spectroscopic Probe: 77Se is a spin-1/2 nucleus with a large chemical shift range, making it highly sensitive to its local chemical environment. researchgate.netacs.org This sensitivity allows for the detection of subtle changes in protein conformation, dynamics, and ligand binding. acs.org
Structural and Dynamic Information: 77Se NMR has been used to investigate disulfide connectivities, enzymatic reactions, and conformational dynamics in proteins. researchgate.net It provides a wealth of chemical, dynamic, and structural information that is not readily accessible for sulfur-containing proteins due to the lack of a suitable NMR-active sulfur isotope. researchgate.net
Probing Ligand Binding: The chemical shift of 77Se is sensitive to binding interactions. acs.org This allows researchers to monitor the binding of ligands to selenoproteins and to characterize the structural changes that occur upon binding. For example, NMR spectroscopy has been used to demonstrate the specific interaction between selenoprotein W (SelW) and 14-3-3 proteins, identifying the mobile loops in SelW as the interacting surfaces. nih.gov
Overcoming Technical Challenges: Recent advancements in NMR techniques, including the development of triple-resonance 1H/13C/77Se experiments, have made it easier to study selenoproteins. acs.org These methods enhance the sensitivity and resolution of 77Se NMR, expanding its applicability in structural biology. acs.orgconductscience.com
Role in Rational Design of Enzyme Active Site Probes and Modulators
The distinct reactivity of this compound makes it a valuable tool for the rational design of probes and modulators that target enzyme active sites. Its enhanced nucleophilicity and unique redox properties can be harnessed to create highly specific and efficient enzyme inhibitors or to introduce novel catalytic activities.
Key Research Findings:
Probing Enzyme Mechanisms: The substitution of cysteine with selenocysteine in an enzyme's active site can lead to significant changes in catalytic activity, providing insights into the enzyme's mechanism. tandfonline.com For instance, replacing the proximal heme ligand cysteine with selenocysteine in cytochrome P450cam provided a unique window for probing the role of the axial ligand in the enzyme's chemistry. pnas.org
Designing Novel Catalysts: The ability to recombinantly produce proteins containing selenocysteine opens the door for creating artificial enzymes with tailored hydrolytic and redox properties. pnas.org The unique properties of selenols make them versatile functional groups for engineering new catalytic activities. pnas.org
Activity-Based Probes: The heightened reactivity of the selenol group can be exploited to develop activity-based probes that covalently modify active site residues. bakerlab.org For example, selenocysteine has been used as a latent bioorthogonal electrophilic probe to generate dehydroalanine (B155165) for trapping deubiquitylating enzymes. acs.org
Remodeling Interaction Networks: The rational design of enzyme activity often involves remodeling the network of interactions within the active site. nih.gov Introducing selenocysteine can alter hydrogen bonding and hydrophobic interactions, thereby modifying substrate binding affinity and enantioselectivity. nih.govmdpi.com This strategy was used to rationally engineer a P411 enzyme to have inverted enantioselectivity by introducing a new hydrogen-bond anchoring point. nih.gov
Investigation of Redox Signaling Pathways in Cellular Models and in vitro Systems
This compound is a key player in cellular redox homeostasis, primarily through its incorporation into selenoproteins, many of which are oxidoreductases. nih.govnih.gov Its unique redox properties make it an excellent probe for studying the intricate network of redox signaling pathways that regulate a wide range of cellular processes.
Key Research Findings:
Sensing and Transducing Redox Signals: The selenol group of selenocysteine is highly reactive towards reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). pnas.org This reactivity allows selenoproteins to act as sensors and transducers of redox signals, initiating downstream signaling cascades. nih.govfrontiersin.org
Catalytic Role in Antioxidant Enzymes: Many selenoproteins, including glutathione (B108866) peroxidases and thioredoxin reductases, play a crucial role in antioxidant defense. nih.govnih.govresearchgate.net The selenocysteine residue in their active sites is directly involved in the catalytic cycle of neutralizing harmful ROS. nih.govresearchgate.net
Modulating Protein Function: The reversible oxidation of the selenol group provides a mechanism for regulating protein function in response to changes in the cellular redox environment. mdpi.com This is a key aspect of redox signaling, where the modification of specific protein targets leads to a cellular response. acs.orgcancer.dk
Probing Redox-Sensitive Pathways: By introducing selenocysteine into specific proteins or using selenoprotein-based reporters, researchers can investigate the role of redox signaling in various cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov The use of selenocysteine as a probe has been instrumental in elucidating the mechanisms of enzymes involved in redox regulation, such as selenoprotein R, which reduces methionine-R-sulfoxide. nih.govnih.govresearchgate.net
This compound as a Precursor for Synthetic Selenoproteins and Advanced Bioconjugates
The unique chemical reactivity of this compound facilitates its use as a building block for the chemical synthesis of selenoproteins and the creation of advanced bioconjugates. These synthetic approaches provide access to proteins with novel properties and functionalities that are difficult to achieve through traditional biological expression systems.
Key Research Findings:
Chemical Ligation Strategies: Selenocysteine's high nucleophilicity makes it an excellent participant in native chemical ligation (NCL) and expressed protein ligation (EPL) reactions. nih.govnih.gov These techniques allow for the site-specific incorporation of selenocysteine into proteins, enabling the synthesis of both naturally occurring and engineered selenoproteins. nih.govnih.gov
Site-Specific Bioconjugation: The selenol group offers a highly reactive handle for the site-specific attachment of various molecules, including fluorescent dyes, affinity tags, and therapeutic agents. nih.govanu.edu.au The alkylation of selenocysteine can be achieved under conditions that leave cysteine residues unmodified, allowing for selective labeling. anu.edu.auanu.edu.au
Deselenization for Protein Modification: Following ligation, the selenocysteine residue can be chemically converted to alanine (B10760859) or serine. nih.gov This deselenization process expands the flexibility of protein engineering, allowing for the introduction of these amino acids at specific sites without affecting native cysteines. nih.gov
Synthesis of Selenoproteins with Novel Folds: Chemical synthesis methods, such as NCL and EPL, have been successfully employed to produce members of the large class of selenoproteins with a thioredoxin fold, which are otherwise challenging to prepare. nih.gov This opens up possibilities for studying the structure and function of these important proteins. nih.gov
Emerging Research Frontiers and Methodological Advancements in Hydrogen Selenocysteinate Studies
Novel Synthetic Routes and Sustainable Chemistry for Selenocysteine (B57510) Analogs
The chemical synthesis of selenocysteine and its derivatives is crucial for their application in peptide synthesis and as probes for studying selenoenzymes. semanticscholar.org Researchers have been actively developing improved synthetic routes that are more efficient and sustainable.
Historically, the synthesis of selenocysteine derivatives involved reacting halogenated alanine (B10760859) derivatives with selenating agents like sodium diselenide. umich.edu However, these methods often suffered from low yields and required stringent reaction conditions. semanticscholar.orgumich.edu More recent approaches have focused on the use of L-serine as a starting material. semanticscholar.orgresearchgate.net In these methods, the hydroxyl group of a protected serine derivative is activated, typically as a tosylate or mesylate, and then displaced by a selenium nucleophile. semanticscholar.orgumich.edu
A significant advancement has been the in situ generation of the selenolate (RSe-) from the corresponding diselenide (RSeSeR) using reducing agents like sodium borohydride (B1222165). umich.edu This avoids the handling of odorous and unstable selenols. umich.edu For instance, Boc-protected selenocysteine derivatives useful for Boc-based solid-phase peptide synthesis (SPPS) have been synthesized from L-serine in five steps with high total yields and excellent enantiomeric purity. semanticscholar.org
Sustainable chemistry principles are also being integrated into these synthetic strategies. This includes the use of less hazardous reagents and solvents, and the development of more atom-economical reactions. The "S-->Se modification," or the chemical atomic mutation from sulfur-containing amino acids to their selenium counterparts, represents a useful approach in this regard. researchgate.net
Table 1: Comparison of Synthetic Routes for Selenocysteine Derivatives
| Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Halogenated Alanine | Sodium diselenide | Direct selenation | Low yields, harsh conditions umich.edu |
| L-Serine (as tosylate/mesylate) | Selenolate (from diselenide + NaBH4) | Higher yields, milder conditions, stereochemical control semanticscholar.orgumich.edu | Multi-step process |
| L-Serine β-lactone | Selenolate | Efficient for specific derivatives | Limited to certain substrates d-nb.info |
Advanced Spectroscopic Techniques for in situ and Real-time Monitoring of Selenocysteine Reactions
Understanding the reactivity and mechanism of action of selenocysteine in enzymes requires sophisticated analytical methods that can monitor reactions as they happen. Advanced spectroscopic techniques are at the forefront of these efforts.
77Se Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a powerful tool for directly probing the local environment of selenium. pnas.org This technique is highly sensitive to the chemical state of the selenium atom, allowing researchers to distinguish between different oxidation states and bonding environments. pnas.orgresearchgate.net For example, 77Se NMR has been used to determine the pKa values of individual selenocysteine residues in peptides, providing crucial information for predicting their reactivity. researchgate.net When combined with theoretical calculations, 77Se NMR can also provide insights into the conformational preferences and dynamics of redox motifs containing selenocysteine. pnas.org
Infrared (IR) Spectroscopy , particularly when coupled with mass spectrometry (infrared multiple photon dissociation, IRMPD), offers a way to obtain structural information on small molecules, even within complex mixtures. researchgate.net This can be valuable for identifying transient intermediates in selenocysteine reactions.
Fluorescent Probes are being developed for the selective recognition and real-time monitoring of selenocysteine in biological systems. acs.org These probes are designed to undergo a specific chemical reaction with the selenol group of selenocysteine, leading to a change in their fluorescence properties. This allows for the visualization of selenocysteine and the study of its dynamics within living cells. For instance, ruthenium nitrosyl complexes appended with a dansyl fluorophore have been shown to act as fluorescent chemodosimeters for the selective detection of selenocysteine over other biothiols like cysteine and glutathione (B108866). acs.org
Development of Bioorthogonal Chemistry Approaches for Selenocysteine Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mpg.de These reactions have become invaluable for the specific labeling and study of biomolecules, including proteins containing selenocysteine.
The unique nucleophilicity and lower pKa of the selenol group in selenocysteine compared to the thiol group in cysteine make it an attractive target for selective chemical modification. scispace.combiorxiv.org Several bioorthogonal strategies have been developed to exploit these properties.
One approach involves the use of electrophilic probes that react preferentially with selenocysteine. For example, selenocysteine has been used as a latent bioorthogonal probe itself. scispace.comacs.org Through oxidative or alkylative elimination of the selenium moiety, a dehydroalanine (B155165) (Dha) residue can be generated site-specifically in a protein. scispace.comacs.org This Dha residue can then be targeted by other nucleophiles for further modification.
Another strategy is the fluorine-selenol displacement reaction (FSeDR) . biorxiv.org This reaction utilizes the high nucleophilicity of selenolates to displace a fluorine atom from a tagged molecule, resulting in the covalent labeling of the selenocysteine-containing protein. biorxiv.org This method has shown improved reaction kinetics and can be performed at neutral pH, making it highly suitable for cellular applications. biorxiv.org
These bioorthogonal labeling techniques, often coupled with affinity tags like biotin (B1667282) or fluorescent dyes, enable the enrichment and identification of selenoproteins from complex cellular lysates, facilitating their study by proteomics. biorxiv.org
Integration of Proteomics and Selenoproteomics for Comprehensive Analysis
Proteomics, the large-scale study of proteins, has been instrumental in identifying and quantifying selenoproteins in various organisms. The integration of specialized "selenoproteomics" techniques with broader proteomic workflows is providing a more complete picture of the roles of selenoproteins in cellular function and disease.
A key challenge in selenoproteomics is the low abundance of selenoproteins compared to their cysteine-containing homologs. researchgate.net Furthermore, the genetic code for selenocysteine (the UGA codon, which typically signals for translation termination) complicates its identification by standard proteomic database search algorithms. mdpi.com
To overcome these challenges, several innovative strategies have been developed:
Isotopic Labeling: Cells or organisms can be cultured with selenium isotopes (e.g., 76Se, 77Se) that are not naturally abundant. mdpi.com The unique isotopic signature of the incorporated selenium allows for the specific detection of selenopeptides by mass spectrometry, distinguishing them from the vast background of other peptides. mdpi.comnih.gov
Selective Chemical Derivatization: As discussed in the previous section, the unique reactivity of selenocysteine can be exploited for its selective alkylation. mdpi.com This chemical tag can then be used to enrich for selenopeptides or to introduce a specific mass shift that aids in their identification.
Computational Tools: Specialized algorithms, such as SESTAR (Selenium-encoded Isotopic Signature Targeted Profiling), have been developed to specifically search mass spectrometry data for the characteristic isotopic patterns of selenopeptides. researchgate.net These tools significantly improve the sensitivity and accuracy of selenoprotein identification. researchgate.net
These integrated approaches have enabled the systematic profiling and quantitative analysis of selenoproteomes in various species and under different physiological conditions, such as oxidative stress. mdpi.comnih.govacs.org For example, comparative proteomic analyses of knockout mouse models have revealed the roles of specific selenoproteins in processes like fear memory. nih.gov
Computational Modeling Advancements for Predicting Selenocysteine Reactivity and Protein Interactions
Computational modeling has become an indispensable tool for complementing experimental studies of selenocysteine. These methods provide a molecular-level understanding of the factors that govern the reactivity of selenocysteine and its interactions with other molecules, including proteins and potential drug candidates. researchgate.net
Quantum Mechanics (QM) and Density Functional Theory (DFT) are used to investigate the electronic structure and energetics of reactions involving selenocysteine. pnas.orgrsc.org These calculations can predict reaction barriers, transition state geometries, and the influence of the local protein environment on reactivity. rsc.org For example, DFT calculations have been used to study the conformational preferences of redox motifs containing selenocysteine and a neighboring cysteine residue. pnas.org
Molecular Dynamics (MD) simulations allow researchers to study the dynamic behavior of selenoproteins and their interactions with other molecules over time. acs.org A critical aspect of these simulations is the availability of accurate force field parameters that describe the interatomic interactions. Recently, new Lennard-Jones parameters for cysteine and selenocysteine in various oxidation and protonation states have been developed, which are expected to improve the accuracy of MD simulations of selenoproteins. acs.org
These computational approaches are particularly valuable for:
Predicting pKa values: Computational methods can help to predict how the protein microenvironment influences the pKa of the selenocysteine selenol group, a key determinant of its nucleophilicity. rsc.org
Modeling enzyme mechanisms: By simulating the reaction pathway, researchers can gain insights into the catalytic mechanism of selenoenzymes.
Drug design: Computational models can be used to predict the interaction of potential drug molecules with selenocysteine residues in target proteins, such as thioredoxin reductase. researchgate.net This can aid in the rational design of new therapeutic agents. researchgate.net
Understanding protein-protein interactions: Computational models can also be used to predict how the presence of selenocysteine might influence the interactions between different proteins. deu.edu.tr
The synergy between these advanced computational methods and experimental techniques is accelerating our understanding of the intricate chemistry and biology of hydrogen selenocysteinate and selenoproteins.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
